LY249543 disodium LY249543 disodium LY249543, the S-isomer of lometrexol, is a Methylenetetrahydrofolate Dehydrogenase/Cycl inhibitor. Lometrexol is a folate analog antimetabolite with antineoplastic activity.
Brand Name: Vulcanchem
CAS No.: 106400-18-4
VCID: VC0533983
InChI: InChI=1S/C21H25N5O6.2Na/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28;;/h3-6,12,15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H4,22,23,25,26,30);;/q;2*+1/p-2/t12-,15-;;/m0../s1
SMILES: O=C([O-])CC[C@@H](C([O-])=O)NC(C1=CC=C(CC[C@H](CN2)CC3=C2NC(N)=NC3=O)C=C1)=O.[Na+].[Na+]
Molecular Formula: C21H23N5Na2O6
Molecular Weight: 487.4235

LY249543 disodium

CAS No.: 106400-18-4

Cat. No.: VC0533983

Molecular Formula: C21H23N5Na2O6

Molecular Weight: 487.4235

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

LY249543 disodium - 106400-18-4

CAS No. 106400-18-4
Molecular Formula C21H23N5Na2O6
Molecular Weight 487.4235
IUPAC Name disodium (4-(2-((S)-2-amino-4-oxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)ethyl)benzoyl)-L-glutamate
Standard InChI InChI=1S/C21H25N5O6.2Na/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28;;/h3-6,12,15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H4,22,23,25,26,30);;/q;2*+1/p-2/t12-,15-;;/m0../s1
Standard InChI Key SVJSWELRJWVPQD-XPTKPXFUSA-L
SMILES O=C([O-])CC[C@@H](C([O-])=O)NC(C1=CC=C(CC[C@H](CN2)CC3=C2NC(N)=NC3=O)C=C1)=O.[Na+].[Na+]
Appearance Solid powder

Chemical Properties

Chemical Structure

LY249543 disodium is characterized by its specific molecular structure that enables its biological activity. The IUPAC name of the compound is disodium (4-(2-((S)-2-amino-4-oxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)ethyl)benzoyl)-L-glutamate. Its structure contains a pteridine ring system typical of antifolates, which allows it to interact with folate-dependent enzymes.

The structural characteristics of LY249543 disodium contribute to its specificity as an enzyme inhibitor, particularly its ability to target Methylenetetrahydrofolate Dehydrogenase/Cyclase in the folate cycle. The presence of the disodium salt form enhances its solubility characteristics compared to the free acid form.

Physical Properties

LY249543 disodium appears as a solid powder under standard conditions. It demonstrates solubility in dimethyl sulfoxide (DMSO), which is an important consideration for laboratory research applications. The compound's physical properties influence its handling, storage, and potential pharmaceutical formulations.

Molecular Data

The molecular properties of LY249543 disodium are summarized in the following table:

PropertyValue
CAS Number106400-18-4
Molecular FormulaC21H23N5Na2O6
Molecular Weight487.4235
Base Formula (without Na)C21H25N5O6
Base Molecular Weight443.4531
Monoisotopic Mass443.180483557
SMILES NotationO=C([O-])CCC@@HNC(C1=CC=C(CCC@HCC3=C2NC(N)=NC3=O)C=C1)=O.[Na+].[Na+]
Standard InChIKeySVJSWELRJWVPQD-XPTKPXFUSA-L

The molecular structure contains multiple functional groups including carboxylate groups (present as sodium salts), amide linkages, and the characteristic pteridine ring system that is found in folate and antifolate compounds .

Biological Activity and Mechanism of Action

Inhibition of Methylenetetrahydrofolate Dehydrogenase/Cyclase

LY249543 disodium functions primarily as an inhibitor of Methylenetetrahydrofolate Dehydrogenase/Cyclase, an enzyme that plays a critical role in one-carbon metabolism and folate-dependent reactions. This inhibition disrupts the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, which is an essential cofactor for de novo purine biosynthesis.

By targeting this specific enzyme, LY249543 disodium interferes with the synthesis of purines and pyrimidines, which are fundamental components required for DNA and RNA synthesis. This mechanism makes the compound potentially valuable in contexts where inhibition of cell proliferation is desirable, such as in cancer therapy.

Role in Folate Metabolism

Folate metabolism is a complex network of biochemical reactions that are essential for numerous cellular processes, including DNA synthesis, repair, and methylation. The folate cycle specifically refers to the series of reactions that convert various forms of tetrahydrofolate, the active form of folate in the body .

Research has shown that dihydrofolate reductase (DHFR) and thymidylate synthase (TYMS) function as a relatively independent adaptive unit within bacterial folate metabolism . While LY249543 disodium targets a different enzyme in this pathway, understanding the interrelationships between these enzymes provides valuable context for its mechanism of action. The folate pathway's critical role in cell division makes it an important target for therapeutic intervention, particularly in conditions characterized by uncontrolled cell proliferation .

Pharmacological Properties

One significant pharmacological consideration identified in early clinical trials with LY249543 was the relationship between folic acid intake and toxicity profiles. This observation was subsequently applied to the development of clinical protocols for pemetrexed, demonstrating how research on LY249543 has informed broader therapeutic approaches .

The findings regarding LY249543 established that folic acid supplementation could help mitigate certain toxicities associated with antifolate therapy. This knowledge led to routine supplementation with folic acid and vitamin B12 in patients receiving related antifolate agents to reduce adverse effects such as myelosuppression, mucositis, and diarrhea .

Research Findings and Applications

Relationship with Pemetrexed

One of the most significant contributions of LY249543 research has been its influence on the development of pemetrexed, a multitargeted antifolate used in the treatment of non-small cell lung cancer and mesothelioma. Early clinical trials with pemetrexed demonstrated significant rates of myelosuppression, febrile neutropenia, diarrhea, and mucositis, prompting investigations into risk factors for these toxicities .

The knowledge gained from studies of LY249543 regarding folic acid intake as a risk factor for toxicity directly informed subsequent pemetrexed research. This connection represents an important example of how research on one compound can provide valuable insights that benefit the development of related therapeutic agents .

Clinical Significance of Folic Acid Supplementation

Based on the findings from LY249543 research, studies were conducted to examine markers of vitamin deficiency in patients receiving pemetrexed. These investigations revealed significant correlations between elevated pre-treatment total homocysteine levels (indicating folate and/or vitamin B12 deficiency) and severe neutropenia, thrombocytopenia, and infections .

Additionally, increased pre-treatment methylmalonic acid levels were associated with severe diarrhea and mucositis. These findings led to the establishment of vitamin supplementation protocols for patients receiving pemetrexed, including folic acid (350–1000 μg daily) and vitamin B12 (1000 μg intramuscularly every nine weeks) .

The table below summarizes the key correlations observed between vitamin deficiency markers and toxicities:

Vitamin Deficiency MarkerAssociated ToxicitiesStatistical Significance
Elevated total homocysteineGrade 4 neutropeniaP = 0.0185
Elevated total homocysteineGrade 4 thrombocytopeniaP = 0.0002
Elevated total homocysteineGrade 4 neutropenia with grade 3 or 4 infectionP = 0.0064
Elevated methylmalonic acidGrade 3 or 4 diarrheaP < 0.0001
Elevated methylmalonic acidGrade 3 or 4 mucositisP < 0.0001

These findings demonstrate how research on LY249543 contributed to improving the safety profile of antifolate therapy .

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